molecular formula C9H18O3 B6154750 6-methoxy-6-methylheptanoic acid CAS No. 428871-94-7

6-methoxy-6-methylheptanoic acid

Cat. No.: B6154750
CAS No.: 428871-94-7
M. Wt: 174.24 g/mol
InChI Key: KVVRUZZVKYLVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-6-methylheptanoic acid is an organic compound with the molecular formula C9H18O3 It is a derivative of heptanoic acid, characterized by the presence of a methoxy group and a methyl group on the sixth carbon atom of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-6-methylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of heptanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. The starting material, heptanoic acid, is first subjected to esterification with methanol to form methyl heptanoate. This intermediate is then alkylated with methyl chloride in the presence of a Lewis acid catalyst to yield this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-6-methylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound can be converted to 6-methylheptanedioic acid.

    Reduction: The reduction of the carboxylic acid group yields 6-methoxy-6-methylheptanol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-6-methylheptanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-methoxy-6-methylheptanoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses.

Comparison with Similar Compounds

6-Methoxy-6-methylheptanoic acid can be compared with similar compounds such as:

    Methyl 6-methylheptanoate: This compound is an ester derivative with similar structural features but lacks the carboxylic acid group.

    6-Methylheptanoic acid: This compound lacks the methoxy group, making it less versatile in certain chemical reactions.

    6-Methoxyheptanoic acid: This compound lacks the methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various applications.

Properties

CAS No.

428871-94-7

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

6-methoxy-6-methylheptanoic acid

InChI

InChI=1S/C9H18O3/c1-9(2,12-3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11)

InChI Key

KVVRUZZVKYLVLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(=O)O)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.